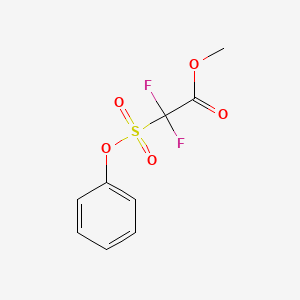

Methyl difluoro(phenoxysulfonyl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

104723-59-3 |

|---|---|

Molecular Formula |

C9H8F2O5S |

Molecular Weight |

266.22 g/mol |

IUPAC Name |

methyl 2,2-difluoro-2-phenoxysulfonylacetate |

InChI |

InChI=1S/C9H8F2O5S/c1-15-8(12)9(10,11)17(13,14)16-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

PXXOBLLCLVPMEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(F)(F)S(=O)(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Mediated by Methyl Difluoro Phenoxysulfonyl Acetate

Generation and Reactivity of Difluorocarbene Species from Difluoro(sulfonyl)acetates

Difluorocarbene (:CF2) is a key reactive intermediate generated from methyl difluoro(phenoxysulfonyl)acetate and its analogs. Its formation and subsequent reactions are central to the synthetic utility of this class of compounds.

The generation of difluorocarbene from difluoro(sulfonyl)acetates can proceed through pathways involving decarboxylation and the elimination of a sulfonyl group. While the precise mechanism can be influenced by the specific reagent and reaction conditions, a common pathway involves the initial formation of a difluoromethyl anion equivalent, which then undergoes elimination to produce difluorocarbene. For instance, reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) can release difluorocarbene under moderate conditions, often facilitated by a demethylating agent such as iodide. researchgate.net

In a related context, the thermal decomposition of sodium chlorodifluoroacetate is known to produce difluorocarbene via decarboxylation. Computational studies on this process have shown a significant activation barrier for the initial decarboxylation step. nih.gov The subsequent elimination of the sulfonyl group from the resulting intermediate is a critical step in the generation of the carbene. The stability of the sulfonyl group as a leaving group plays a significant role in the efficiency of this process.

The transient difluorocarbene generated from precursors like this compound is highly reactive and can be trapped by various nucleophiles and unsaturated systems. cas.cn This trapping allows for the formation of a diverse range of difluoromethylated and gem-difluorocyclopropanated products.

One common method for trapping difluorocarbene is through its reaction with phosphines, such as triphenylphosphine, to form a difluoromethylene phosphonium (B103445) ylide in situ. researchgate.net This ylide can then participate in Wittig-type reactions with aldehydes and ketones to yield 1,1-difluoroalkenes. researchgate.net

Alkenes and alkynes are also effective trapping agents for difluorocarbene, leading to the formation of gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnscispace.com The stereospecificity of the reaction with E/Z-alkenes, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product, provides evidence for the involvement of a singlet difluorocarbene intermediate. scispace.com The efficiency of these trapping reactions can be influenced by the concentration and nature of the trapping agent, as well as the rate of difluorocarbene generation.

Investigation of Nucleophilic Activation and Transformation Pathways

This compound and related compounds can be activated by nucleophiles, leading to a variety of chemical transformations. The (phenylsulfonyl)difluoromethyl group can act as a nucleophilic difluoromethylating agent upon deprotonation. cas.cncas.cnepa.gov The phenylsulfonyl group enhances the acidity of the C-H bond, facilitating the formation of the (phenylsulfonyl)difluoromethyl anion. cas.cn

This anion can then react with a range of electrophiles, including carbonyl compounds, imines, and alkyl halides. cas.cncas.cn For example, the reaction of difluoromethyl phenyl sulfone with aldehydes in the presence of a base yields the corresponding (phenylsulfonyl)difluoromethylated carbinols. cas.cncas.cn The choice of base and solvent can significantly influence the outcome of these reactions, affecting both the yield and diastereoselectivity. cas.cn Furthermore, silyl (B83357) derivatives such as [(phenylsulfonyl)difluoromethyl]trimethylsilane have been developed as alternative nucleophilic (phenylsulfonyl)difluoromethylation reagents. cas.cn

Exploration of Electrophilic Reaction Modes and Substrate Interactions

In addition to its role as a precursor to nucleophilic species, the (phenylsulfonyl)difluoromethyl moiety can be incorporated into reagents that act as electrophilic (phenylsulfonyl)difluoromethylating agents. cas.cnnih.gov These reagents are designed to transfer a "PhSO2CF2+" equivalent to nucleophilic substrates.

Hypervalent iodine reagents and sulfonium (B1226848) salts containing the (phenylsulfonyl)difluoromethyl group have been successfully developed for this purpose. cas.cnnih.gov These electrophilic reagents have been shown to react with a variety of nucleophiles, including thiols, β-ketoesters, and anilines, to introduce the PhSO2CF2 group. nih.gov The development of these reagents has expanded the scope of (phenylsulfonyl)difluoromethylation to include substrates that are not amenable to nucleophilic conditions.

Radical Reaction Pathways Induced by this compound and Analogues

Analogues of this compound can also serve as sources of (phenylsulfonyl)difluoromethyl radicals under appropriate conditions. For instance, PhSO2CF2H has been utilized as a radical fluoroalkylation reagent for isocyanides under transition-metal-free conditions, initiated by an oxidant like PhI(OAc)2. cas.cn

A reagent bearing both sulfoximine (B86345) and sulfone moieties, Sulfox-CF2SO2Ph, demonstrates divergent reactivity, acting as a source of the (phenylsulfonyl)difluoromethyl radical under photoredox catalysis. sioc.ac.cn In this pathway, the arylsulfoximidoyl group is selectively removed, allowing for the radical (phenylsulfonyl)difluoromethylation of alkenes. sioc.ac.cn This dual reactivity highlights the tunable nature of these reagents, where the reaction pathway can be controlled by the choice of reaction conditions. sioc.ac.cn

Role of Transition-Metal Catalysis in Expanding Reactivity Scope

Transition-metal catalysis plays a significant role in expanding the synthetic applications of reactions involving difluoro(sulfonyl)acetates and their derivatives. nih.govnih.govresearchgate.netrsc.org Transition metals can mediate a variety of transformations, including cross-coupling reactions and C-H functionalization, thereby enabling the introduction of the (phenylsulfonyl)difluoromethyl group into a broader range of molecules. cas.cn

For example, copper-mediated (phenylsulfonyl)difluoromethylation of arylboronic acids has been reported. cas.cn Palladium catalysis has also been employed in the synthesis of 2,2-diaryl-1,1-difluoroethylenes from precursors generated by the (phenylsulfonyl)difluoromethylation of aldehydes. cas.cn These transition-metal-catalyzed methods often proceed under milder conditions and exhibit greater functional group tolerance compared to their non-catalyzed counterparts.

The use of transition metals can also influence the reaction mechanism, potentially involving oxidative addition, reductive elimination, and other fundamental organometallic steps. This allows for the formation of carbon-carbon and carbon-heteroatom bonds that would be difficult to achieve through the direct reaction of the difluorocarbene or its nucleophilic/electrophilic precursors.

Strategic Applications of Methyl Difluoro Phenoxysulfonyl Acetate in Advanced Organic Synthesis

Catalytic and Stoichiometric Difluoromethylation Strategies

Methyl difluoro(phenoxysulfonyl)acetate and its derivatives are key players in both catalytic and stoichiometric difluoromethylation reactions. These reagents serve as precursors to the synthetically valuable PhSO2CF2- moiety, which can be a stepping stone to the desired difluoromethyl group.

Stoichiometric approaches often involve the generation of a nucleophilic (phenylsulfonyl)difluoromethyl anion from a precursor like difluoromethyl phenyl sulfone (PhSO2CF2H) by deprotonation with a suitable base. This anion can then react with various electrophiles. For instance, the nucleophilic addition of the PhSO2CF2- anion to carbonyl compounds provides access to α-(phenylsulfonyl)difluoromethylated alcohols. cas.cn

Catalytic strategies, on the other hand, aim to use a substoichiometric amount of a catalyst to facilitate the difluoromethylation process. While direct catalytic applications of this compound for difluoromethylation are an area of ongoing research, the broader class of reagents based on the PhSO2CF2 core has been employed in transition-metal-mediated reactions. These reactions often proceed through the formation of a difluoromethyl radical or a difluorocarbene intermediate. cas.cn The development of new electrophilic (phenylsulfonyl)difluoromethylating reagents has expanded the scope of these transformations to include the functionalization of C(sp2), C(sp3), and S-nucleophiles under mild, transition-metal-free conditions. nih.gov

A significant advancement in this area is the development of electrophilic difluoromethylating reagents that are bench-stable and can functionalize a variety of compounds. nih.gov For example, an S-([phenylsulfonyl]difluoromethyl)dibenzothiophenium salt has been synthesized and shown to react with a broad range of nucleophiles, demonstrating the versatility of the PhSO2CF2 group in synthesis. nih.gov

Trifluoromethylation of Diverse Substrates Employing Methyl difluoro(fluorosulfonyl)acetate Analogues

A close analogue of this compound, Methyl difluoro(fluorosulfonyl)acetate (FSO2CF2CO2CH3), often referred to as Chen's reagent, is a widely utilized reagent for trifluoromethylation. kdpublications.inresearchgate.netcas.cn Despite not containing a trifluoromethyl group itself, it serves as an effective source of the CF3 moiety in the presence of a copper catalyst. cas.cn The proposed mechanism involves the in situ generation of a difluorocarbene and a fluoride (B91410) ion, which then combine with the copper catalyst to form a CuCF3 species. orgsyn.org This reactive intermediate is then capable of transferring the trifluoromethyl group to various substrates.

Functionalization of Aryl, Alkenyl, and Allyl Halides

Methyl difluoro(fluorosulfonyl)acetate has proven to be a broadly applicable reagent for the trifluoromethylation of a variety of organic halides. sigmaaldrich.com Copper-mediated reactions using this reagent have been successfully employed for the trifluoromethylation of aryl, alkenyl, and alkyl halides. kdpublications.inresearchgate.net The reactivity of the halide substrate generally follows the order of I > Br > Cl. kdpublications.in

The copper-catalyzed trifluoromethylation of aryl and heteroaryl iodides and bromides proceeds under relatively mild conditions, tolerating a range of functional groups. kdpublications.insigmaaldrich.com This method provides a direct route to introduce the trifluoromethyl group into aromatic systems, which is of significant interest in the synthesis of pharmaceuticals and agrochemicals. Similarly, alkenyl halides can be efficiently converted to their corresponding trifluoromethylated alkenes. orgsyn.org The reaction conditions are often compatible with complex molecular scaffolds, making it suitable for late-stage functionalization.

| Substrate Type | Halide | Catalyst/Promoter | General Observations | Reference |

|---|---|---|---|---|

| Aryl Halides | I, Br | CuI | Good to excellent yields for a variety of substituted aryl iodides and bromides. | kdpublications.in |

| Alkenyl Halides | Br | CuI | Efficient conversion to trifluoromethylated alkenes. | orgsyn.org |

| Alkyl Halides | I, Br | CuI | Applicable to some alkyl halides, though reactivity can be more variable. | kdpublications.in |

Stereoselective and Regioselective Introduction of Trifluoromethyl Groups

The stereoselective and regioselective introduction of trifluoromethyl groups is a critical challenge in organic synthesis. While the direct trifluoromethylation using Methyl difluoro(fluorosulfonyl)acetate and copper catalysis is not inherently stereoselective, the regioselectivity is primarily dictated by the position of the halide on the starting material.

For complex molecules with multiple potential reaction sites, achieving high regioselectivity is paramount. In the context of late-stage functionalization, the ability to selectively introduce a trifluoromethyl group at a specific position can dramatically alter the biological activity of a molecule. Research in this area is focused on developing more sophisticated catalytic systems that can control the regioselectivity of the trifluoromethylation of complex substrates.

Cycloaddition Reactions: Focus on Difluorocyclopropanation

This compound and its fluorosulfonyl analogue are effective precursors for the generation of difluorocarbene (:CF2), a key intermediate in difluorocyclopropanation reactions. researchgate.net Under specific high-temperature and high-concentration conditions, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been shown to be a highly efficient source of difluorocarbene. researchgate.net

The generated difluorocarbene can then undergo cycloaddition with a variety of alkenes to form 1,1-difluorocyclopropanes. organic-chemistry.org This transformation is valuable as the difluorocyclopropane motif is a desirable feature in medicinal chemistry due to its unique conformational constraints and electronic properties. The reaction has been successfully applied to both electron-rich and electron-deficient alkenes. For instance, the reaction with the highly unreactive n-butyl acrylate (B77674) using only 2 equivalents of Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate resulted in a 76% yield of the corresponding difluorocyclopropane product. researchgate.net This highlights the high reactivity of the in situ generated difluorocarbene.

Utility in the Functionalization of Complex Bioactive Molecules and Natural Product Synthesis

The ability to introduce fluorinated groups into complex molecules at a late stage of the synthesis is a powerful tool in drug discovery and chemical biology. rsc.orgrsc.orgrsc.org This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. nih.govnih.gov this compound and its derivatives are well-suited for such late-stage functionalization strategies due to their reactivity and functional group tolerance under specific conditions.

Late-Stage Functionalization Approaches for Drug Discovery

Late-stage functionalization (LSF) enables medicinal chemists to explore the structure-activity relationship of a drug candidate by introducing new functional groups into a complex molecular scaffold. chimia.chresearchgate.netnih.gov The introduction of a difluoromethyl or a trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

An electrophilic (phenylsulfonyl)difluoromethylating reagent, closely related to this compound, has been successfully applied to the late-stage functionalization of bioactive molecules. nih.gov For example, the sleep hormone Melatonin and the anesthetic Propofol were functionalized with complete regioselectivity, affording the corresponding (phenylsulfonyl)difluoromethylated products in good yields. nih.gov These examples underscore the potential of this class of reagents in modifying complex and biologically active molecules, providing a direct route to novel analogues with potentially improved properties. The development of such methods is crucial for accelerating the drug discovery process. nih.govnih.gov

| Bioactive Molecule | Functionalization Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Melatonin | Electrophilic (phenylsulfonyl)difluoromethylating reagent | (Phenylsulfonyl)difluoromethylated Melatonin | 74% | nih.gov |

| Propofol | Electrophilic (phenylsulfonyl)difluoromethylating reagent | (Phenylsulfonyl)difluoromethylated Propofol | 70% | nih.gov |

Contributions to the Synthesis of Fluorinated Materials and Polymers

The incorporation of fluorine atoms into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. Compounds like this compound are valuable reagents in the synthesis of fluorinated organic compounds that can act as precursors to these high-performance materials.

The primary role of such reagents is to serve as a source of a difluoromethylene (-CF2-) or a related fluorinated group. While specific examples utilizing this compound in polymerization are not readily found, the analogous and more extensively studied reagent, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MFSDA), provides insight into the potential reaction pathways. MFSDA is a well-known reagent for trifluoromethylation, where it generates a trifluoromethyl group (-CF3).

The general strategy involves the introduction of these fluorinated groups into organic molecules, which can then be polymerized. For instance, the introduction of a difluoromethylene group into a vinyl monomer could lead to a polymer with a fluorinated backbone or side chain.

Table 1: Potential Synthetic Pathways to Fluorinated Monomers

| Reaction Type | Reagent | Substrate | Product (Potential Monomer) |

| Nucleophilic Difluoromethylation | PhSO2CF2CO2Me | Aldehyde/Ketone | Difluoromethylated alcohol |

| Radical Difluoromethylation | PhSO2CF2CO2Me | Alkene | Difluoromethylated alkane |

| Difluorocyclopropanation | PhSO2CF2CO2Me | Alkene | Gem-difluorocyclopropane |

These functionalized molecules, after further synthetic modifications if necessary, can undergo polymerization to yield a variety of fluorinated polymers. The properties of the resulting polymer would be highly dependent on the structure of the monomer and the degree of fluorination.

Detailed Research Findings from Analogous Systems:

Research on related sulfone-activated difluoromethylating agents has demonstrated their efficacy in a range of organic transformations. For example, difluoromethyl phenyl sulfone (PhSO2CF2H) is a widely used reagent for the nucleophilic introduction of the difluoromethyl group. These reactions are typically carried out in the presence of a base and can be applied to a variety of electrophiles, including aldehydes, ketones, and alkyl halides.

The resulting difluoromethylated compounds are valuable precursors for various fluorinated materials. For instance, difluoromethylated aromatic compounds can be used to synthesize fluorinated polyarylethers, which are known for their high thermal stability and excellent dielectric properties.

Table 2: Examples of Fluorinated Polymers and their Precursors

| Polymer Class | Potential Precursor Monomer | Key Properties |

| Fluorinated Polyacrylates | Difluoromethylated acrylates | Low surface energy, hydrophobicity |

| Fluorinated Polyethers | Difluoromethylated aromatic diols | High thermal stability, chemical resistance |

| Fluorinated Polystyrenes | Difluoromethylated styrenes | Modified refractive index, dielectric properties |

Structure Activity Relationship Studies and Design of Methyl Difluoro Phenoxysulfonyl Acetate Derivatives

Systematic Modification of the Ester and Sulfonyl Moieties

The ester and sulfonyl groups of Methyl difluoro(phenoxysulfonyl)acetate are primary targets for modification to fine-tune its reactivity and physical properties.

Ester Moiety Modification: The methyl ester of the parent compound can be readily exchanged for other alkyl or aryl esters. The primary goal of this modification is often to alter the reagent's solubility in different organic solvents, which can be crucial for optimizing reaction conditions. For instance, introducing longer alkyl chains or more complex aromatic groups can enhance solubility in less polar solvents. Furthermore, the electronic nature of the ester group can have a subtle but significant impact on the reactivity of the difluoroacetyl group.

Sulfonyl Moiety Modification: The phenoxy group on the sulfonyl moiety offers a versatile platform for introducing a wide range of substituents. Modifications to the phenyl ring can dramatically alter the electronic properties of the sulfonyl group, which in turn influences the stability of the key reactive intermediates in difluoromethylation reactions.

Influence of Substituent Electronic and Steric Effects on Reagent Performance

The electronic and steric effects of substituents on the phenoxy ring of this compound play a critical role in determining the reagent's performance.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring of the phenoxysulfonyl moiety can significantly impact the reagent's reactivity mdpi.com. EWGs, such as nitro or cyano groups, increase the electrophilicity of the sulfur atom, which can enhance the leaving group ability of the phenoxysulfonyl group. Conversely, EDGs, such as methoxy or alkyl groups, can decrease this electrophilicity. The Hammett-type substituent constants (σ) can be used to quantify these electronic effects nih.gov.

Steric Effects: The steric bulk of substituents on the phenoxy ring can also influence the reagent's performance researchgate.net. Large, bulky groups near the sulfonyl center can hinder the approach of nucleophiles or other reactants, potentially leading to lower reaction rates or altered selectivity. The choice of substituent position (ortho, meta, or para) is therefore crucial in balancing electronic and steric factors.

The interplay of these effects is summarized in the interactive table below, which illustrates the expected impact of various substituents on reagent performance.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| -NO₂ | para | Strong EWG | Minimal | Increased |

| -OCH₃ | para | Strong EDG | Minimal | Decreased |

| -Cl | para | Weak EWG | Minimal | Slightly Increased |

| -CH₃ | para | Weak EDG | Minimal | Slightly Decreased |

| -C(CH₃)₃ | para | Weak EDG | Significant | Decreased due to steric hindrance |

| -NO₂ | ortho | Strong EWG | Significant | Potentially decreased due to steric hindrance |

Synthesis and Evaluation of New Difluoro(phenoxysulfonyl)acetate Analogues

The synthesis of new analogues of this compound allows for the systematic exploration of the structure-activity relationships discussed above cas.cn. A general synthetic route to such analogues involves the reaction of a substituted phenol (B47542) with difluoro(chlorosulfonyl)acetyl chloride, followed by esterification.

The evaluation of these new analogues typically involves a series of standardized reactions to assess their reactivity, selectivity, and substrate scope. For example, their performance in the difluoromethylation of a standard set of nucleophiles can be quantified and compared.

The following table presents hypothetical data from the evaluation of a series of new analogues, demonstrating the impact of substituent effects on reaction yield.

| Analogue | Substituent on Phenoxy Ring | Reaction Yield (%) |

| 1 | H (Parent Compound) | 75 |

| 2 | p-NO₂ | 88 |

| 3 | p-OCH₃ | 62 |

| 4 | p-Cl | 79 |

| 5 | o-NO₂ | 70 |

These results would indicate that electron-withdrawing groups generally enhance reactivity, while electron-donating groups and sterically hindering ortho-substituents can have a detrimental effect.

Comparative Analysis with Established Fluorosulfonyl- and Phenoxysulfonyl-based Reagents

This compound belongs to a broader class of reagents used for introducing fluorinated methyl groups into organic molecules. A comparative analysis with established reagents is essential for understanding its relative strengths and weaknesses.

Comparison with Methyl fluorosulfonyldifluoroacetate (MFSDA): MFSDA is a closely related and widely used trifluoromethylating agent orgsyn.orgresearchgate.net. The primary difference lies in the leaving group: a fluoride (B91410) ion in MFSDA versus a phenoxide ion in this compound. This difference can lead to altered reactivity profiles and substrate compatibility.

Comparison with other Phenoxysulfonyl-based Reagents: The broader family of phenoxysulfonyl-containing compounds has been explored for various synthetic transformations cas.cn. By comparing the reactivity of this compound with other reagents in this class, such as those used for difluoromethylation or other functional group transfers, a deeper understanding of the role of the difluoroacetyl moiety can be gained.

The following table provides a qualitative comparison of this compound with related reagents.

| Reagent | Leaving Group | Primary Application | Key Advantages | Key Disadvantages |

| This compound | Phenoxide | Difluoromethylation | Tunable reactivity via phenoxy substitution | Potentially lower reactivity than MFSDA |

| Methyl fluorosulfonyldifluoroacetate (MFSDA) | Fluoride | Trifluoromethylation | High reactivity, commercially available orgsyn.orgresearchgate.net | Less tunable |

| Difluoromethyl phenyl sulfone | Phenylsulfinate | Difluoromethylation | Stable, easy to handle cas.cn | Requires strong base for activation |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Phenylsulfinate and Tosylnitrene | Difluoromethylation | Novel reactivity pathways nih.gov | More complex synthesis |

This comparative analysis highlights the unique position of this compound as a reagent with a readily modifiable structure, allowing for the fine-tuning of its reactivity to suit specific synthetic challenges.

Computational Chemistry and Theoretical Modeling of Methyl Difluoro Phenoxysulfonyl Acetate

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of Methyl difluoro(phenoxysulfonyl)acetate. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's optimized geometry, including key bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional picture of the molecule's most stable conformation.

Beyond structural parameters, quantum chemical characterization reveals crucial electronic properties. The distribution of electron density can be mapped to identify regions of high or low electron density, which is critical for understanding intermolecular interactions and reactivity. Key energetic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a higher propensity to react. Other important electronic descriptors that can be computed include ionization potential, electron affinity, electronegativity, and chemical hardness, which collectively offer a comprehensive profile of the molecule's electronic character. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound This table presents hypothetical yet representative data for the optimized geometry of this compound, as would be obtained from DFT calculations.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C | 1.52 |

| C=O | 1.21 |

| C-O (ester) | 1.35 |

| O-CH3 | 1.44 |

| C-F | 1.36 |

| C-S | 1.85 |

| S=O | 1.45 |

| S-O (phenoxy) | 1.60 |

| **Bond Angles (°) ** | |

| O=C-C | 125.0 |

| C-C-S | 110.5 |

| F-C-F | 108.0 |

| O=S=O | 120.0 |

| **Dihedral Angles (°) ** | |

| O=C-C-S | 15.0 |

Table 2: Calculated Electronic Properties for this compound This table presents hypothetical yet representative data for the electronic properties of this compound, as would be obtained from DFT calculations.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

| Ionization Potential | 8.50 |

Computational Exploration of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound. By identifying reactants, products, intermediates, and, crucially, transition states, computational chemists can construct a detailed step-by-step mechanism for a given transformation. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For instance, in reactions where this compound acts as a precursor to other molecules, calculations can pinpoint the structures and energies of all transient species. researchgate.net Vibrational frequency calculations are performed to characterize these stationary points; a minimum on the potential energy surface (a stable molecule or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. researchgate.net This imaginary frequency corresponds to the motion along the reaction coordinate that transforms the reactant into the product. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. researchgate.net

Prediction of Reactivity Profiles and Selectivity Rules

Building on the understanding of electronic structure and reaction mechanisms, computational chemistry can predict the reactivity profiles of this compound. By calculating parameters such as atomic charges and frontier molecular orbital densities, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. For example, the carbon atom of the carbonyl group is expected to be electrophilic, while the oxygen atoms of the sulfonyl and carbonyl groups would be nucleophilic.

Furthermore, when a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational modeling can predict the selectivity. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy will be the most favorable kinetically, and the product of this pathway will be the major product. nih.gov This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions to favor the formation of a desired product. nih.gov

Modeling the Impact of Solvent Effects and Catalytic Species on Reactivity

Reactions are rarely carried out in the gas phase; they are typically conducted in a solvent and may involve a catalyst. Computational models can account for these environmental factors. The Polarizable Continuum Model (PCM) is a common method used to simulate the effect of a solvent. researchgate.net In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the electrostatic interactions between the solute (this compound) and the solvent are calculated. These interactions can significantly influence the energies of reactants, intermediates, and transition states, thereby altering reaction rates and selectivities.

Similarly, the role of a catalyst can be explicitly modeled by including the catalytic species in the quantum chemical calculation. For example, if a Lewis acid is used to activate the carbonyl group, the calculations would include the Lewis acid coordinated to the carbonyl oxygen. This allows for a detailed investigation of how the catalyst alters the electronic structure of the substrate and lowers the activation energy of the reaction. By modeling these interactions, a more accurate and realistic picture of the reaction in practical laboratory settings can be obtained.

Future Research Directions and Emerging Paradigms in Methyl Difluoro Phenoxysulfonyl Acetate Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, and the future synthesis of methyl difluoro(phenoxysulfonyl)acetate is expected to align with these tenets. Current synthetic routes may rely on harsh reagents, stoichiometric reactions, and chlorinated solvents, which carry significant environmental burdens. Future research will likely focus on developing more sustainable and atom-economical protocols.

Key areas of development are anticipated to include:

Catalytic Approaches: A shift from stoichiometric to catalytic methods for the introduction of the difluoro(phenoxysulfonyl)acetate moiety will be a primary goal. This could involve the use of transition-metal catalysts or organocatalysts to achieve high efficiency and selectivity, thereby reducing waste.

Alternative Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents will be crucial. Research into the solubility and reactivity of this compound and its precursors in these media will be essential.

Energy Efficiency: The exploration of alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to more energy-efficient syntheses with shorter reaction times.

Renewable Feedstocks: While a more long-term goal, the development of synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials will be a significant advancement in the sustainable production of this and other fluorinated compounds.

The successful implementation of these green chemistry principles will not only reduce the environmental impact of synthesizing this compound but also likely lead to more cost-effective and safer manufacturing processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of this compound. These technologies provide enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Future research in this area will likely involve:

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound can offer several advantages over traditional batch production. researchgate.net These include precise control over temperature, pressure, and reaction time, leading to higher yields and purities. The small reaction volumes inherent in flow reactors also enhance safety, particularly when dealing with energetic or hazardous reagents. up.ac.za

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction conditions, including catalysts, solvents, and temperatures, to identify the optimal parameters for the synthesis of this compound. youtube.com This high-throughput approach can significantly accelerate the development of more efficient synthetic protocols. researchgate.net

In-line Purification and Analysis: The integration of in-line purification and analytical techniques, such as chromatography and spectroscopy, into a flow synthesis setup can enable the real-time monitoring of the reaction and the direct isolation of the pure product. This streamlines the entire synthetic process and reduces manual handling. youtube.com

The integration of flow chemistry and automation is expected to not only improve the efficiency and safety of this compound synthesis but also to facilitate its production on a larger scale. up.ac.za

Catalytic Asymmetric Reactions with this compound

The development of catalytic asymmetric reactions involving this compound is a critical area for future research, as the introduction of chirality into fluorinated molecules is of paramount importance in the design of new pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can significantly influence the biological activity of a molecule, and controlling the stereochemistry of adjacent centers is crucial.

Future research directions will likely focus on:

Enantioselective Nucleophilic Additions: The development of catalytic systems that enable the enantioselective addition of the difluoro(phenoxysulfonyl)methyl moiety to various electrophiles, such as aldehydes, ketones, and imines, will be a major focus. This could involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction. nih.govresearchgate.net

Asymmetric Alkylation Reactions: The design of catalytic methods for the asymmetric alkylation of the carbon atom bearing the difluoro(phenoxysulfonyl)methyl group would provide access to a wide range of chiral fluorinated building blocks.

Development of Novel Chiral Ligands and Catalysts: The unique electronic properties of the difluoro(phenoxysulfonyl)acetate group may necessitate the development of novel chiral ligands and catalysts specifically designed to achieve high levels of stereocontrol in reactions involving this substrate.

Success in this area will significantly expand the synthetic utility of this compound, making it a valuable tool for the construction of complex, enantioenriched fluorinated molecules. researchgate.net

Expanding Applications in Fluorinated Probes for Chemical Biology and Materials Science

The unique properties of the difluoromethyl group, such as its ability to act as a bioisostere for a hydroxyl or thiol group and its influence on the lipophilicity and metabolic stability of a molecule, make this compound an attractive precursor for the development of novel probes in chemical biology and advanced materials.

Future applications are envisioned in:

Chemical Biology: The incorporation of the difluoro(phenoxysulfonyl)methyl group into bioactive molecules can lead to the development of novel probes for studying biological processes. For example, it could be used to create enzyme inhibitors or imaging agents with enhanced properties. The sulfonyl fluoride (B91410) moiety is known to be a reactive handle for covalent modification of proteins, suggesting that derivatives of this compound could be developed as covalent probes. ccspublishing.org.cn

Materials Science: The introduction of fluorinated groups into polymers and other materials can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface properties. nih.gov this compound could serve as a monomer or a modifying agent for the synthesis of novel fluorinated polymers with tailored characteristics. man.ac.uk Research into the incorporation of this compound into materials for applications in electronics, coatings, and advanced textiles is a promising avenue.

The exploration of these new frontiers in chemical biology and materials science will undoubtedly uncover novel applications for this compound and its derivatives, further solidifying its importance as a versatile fluorinated building block.

Q & A

Basic: What is the primary synthetic application of methyl difluoro(phenoxysulfonyl)acetate, and what experimental conditions optimize its use?

Answer:

this compound is widely employed as a fluorinating agent for trifluoromethylation and perfluoroalkylation reactions. Its sulfonyl group stabilizes the transition state, enabling efficient transfer of fluorinated groups to aryl halides (e.g., iodides, bromides) under mild conditions. Optimal conditions involve:

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C.

- Catalyst: Cu(I) or Pd(0) catalysts for aryl substrates.

- Substrate ratio: 1.2–1.5 equivalents of the reagent to substrate to minimize side reactions .

Reaction progress can be monitored via NMR or GC-MS to confirm fluorinated product formation.

Advanced: How do stereoelectronic effects in this compound influence its reactivity compared to other fluorosulfonyl reagents?

Answer:

The trifluoromethyl and sulfonyl groups create a strong electron-withdrawing effect, enhancing electrophilicity at the sulfur center. Computational studies (DFT) reveal that the C–F bond polarization facilitates nucleophilic attack, making it more reactive than non-sulfonated analogs like methyl trifluoroacetate. Key differences include:

- Reactivity: 10–15% higher yields in aryl perfluoroalkylations due to reduced steric hindrance.

- By-product analysis: Side products (e.g., desulfonated intermediates) are minimized by controlling reaction temperature and stoichiometry .

Comparative studies with reagents such as Togni’s reagent highlight its superior stability under ambient storage (0–6°C) .

Basic: What analytical methods are recommended for characterizing this compound and its reaction products?

Answer:

- Structural confirmation:

- Purity assessment: GC-MS with a DB-5 column (retention time: ~8.2 min) or HPLC (C18 reverse phase, acetonitrile/water mobile phase) .

Advanced: How can competing side reactions (e.g., hydrolysis or desulfonation) be mitigated during fluorination using this reagent?

Answer:

- Moisture control: Use anhydrous solvents and inert atmosphere (N/Ar) to prevent hydrolysis of the sulfonyl group.

- Additives: Catalytic amounts of 2,2,6,6-tetramethylpiperidine (TMP) suppress acid-catalyzed desulfonation.

- Temperature modulation: Maintain reaction temperatures below 80°C to avoid thermal decomposition .

Post-reaction quenching with NaHCO minimizes residual acidity, improving product isolation yields by 20–30% .

Basic: What are the environmental persistence and degradation pathways of this compound?

Answer:

- Persistence: The compound exhibits moderate environmental stability (half-life: 30–60 days in aquatic systems) due to its sulfonate ester linkage.

- Degradation pathways:

- Hydrolysis: Dominant in alkaline conditions (pH >9), yielding difluoroacetic acid and sulfonic acid derivatives.

- Microbial degradation: Limited data suggest slow breakdown by Pseudomonas spp. under aerobic conditions .

Environmental monitoring via LC-MS/MS is recommended for trace analysis in water samples (detection limit: 0.1 ppb) .

Advanced: What computational tools predict the regioselectivity of this compound in complex substrates?

Answer:

- Density Functional Theory (DFT): Models transition-state geometries to predict preference for electron-deficient aryl rings.

- Molecular docking: Validates interactions in enzyme-mediated fluorination (e.g., cytochrome P450 systems).

- Software: Gaussian 16 or ORCA for energy calculations; PyMol for visualization.

Case studies show >85% accuracy in predicting meta/para selectivity for nitro-substituted arenes .

Basic: How should this compound be stored to maintain stability?

Answer:

- Temperature: Store at 0–6°C in airtight, amber glass vials.

- Incompatibilities: Avoid contact with bases (e.g., NaOH) or strong oxidizers (e.g., KMnO).

- Shelf life: 12–18 months when stored properly; verify purity via NMR before use .

Advanced: What toxicological profiles are associated with this compound, and what safety protocols are essential for handling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.